3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid
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Overview
Description
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid is a compound belonging to the quinazoline derivatives family. Quinazolines are heterocyclic compounds known for their wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
The synthesis of 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid typically involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water . This method aligns with green chemistry principles, minimizing the use of hazardous chemicals and solvents. The reaction conditions are optimized to achieve nearly quantitative yields, making it an efficient and environmentally friendly process .
Chemical Reactions Analysis
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Cyclization: The compound can form cyclic structures under specific conditions, enhancing its biological activity.
Scientific Research Applications
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation . The exact pathways involved may vary depending on the specific biological target.
Comparison with Similar Compounds
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid is unique due to its specific structural features and biological activities. Similar compounds include:
7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives: These compounds also exhibit anticancer properties but may differ in their potency and specificity.
1-(7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea derivatives: These derivatives are known for their biological activity and potential as anticancer agents.
Properties
Molecular Formula |
C15H9ClN2O3S |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C15H9ClN2O3S/c16-9-4-5-11-12(7-9)17-15(22)18(13(11)19)10-3-1-2-8(6-10)14(20)21/h1-7H,(H,17,22)(H,20,21) |
InChI Key |
GVYVEEDQVHWPJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C(=O)O |
Origin of Product |
United States |
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